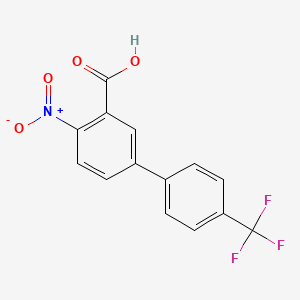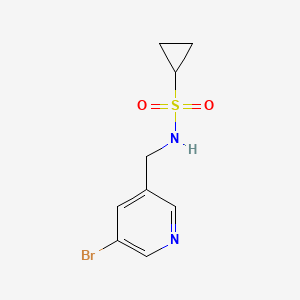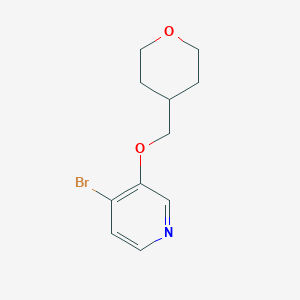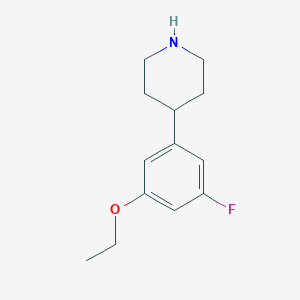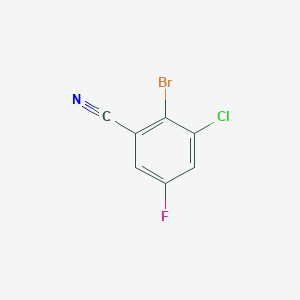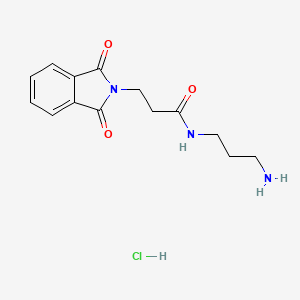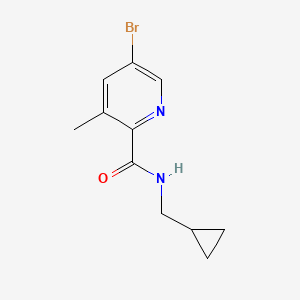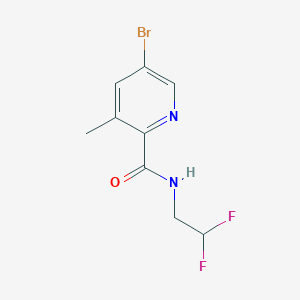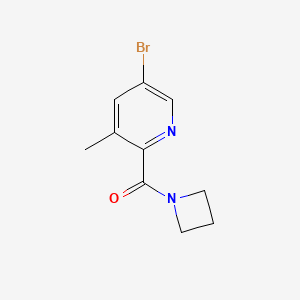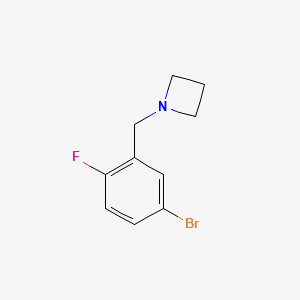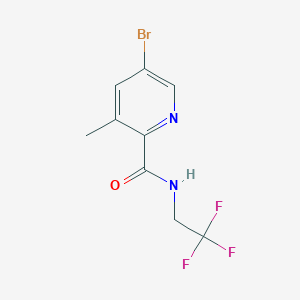
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide is an organic compound that belongs to the class of picolinamides It features a bromine atom, a methyl group, and a trifluoroethyl group attached to a picolinamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide typically involves the following steps:
Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl iodide and a suitable catalyst such as aluminum chloride.
Trifluoroethylation: The trifluoroethyl group is introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, methylation, and trifluoroethylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted picolinamides with various functional groups.
科学的研究の応用
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
作用機序
The mechanism of action of 5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to its target, modulating its activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
5-Bromo-3-methylpicolinamide: Lacks the trifluoroethyl group, resulting in different chemical properties and biological activities.
3-Methyl-N-(2,2,2-trifluoroethyl)picolinamide:
Uniqueness
5-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)picolinamide is unique due to the presence of both the bromine and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
5-bromo-3-methyl-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c1-5-2-6(10)3-14-7(5)8(16)15-4-9(11,12)13/h2-3H,4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBJTYGNJGQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8169419.png)
